molecular formula C9H8BrN3O B8334949 2-Amino-6-bromoindole-3-carboxamide

2-Amino-6-bromoindole-3-carboxamide

Cat. No.: B8334949
M. Wt: 254.08 g/mol
InChI Key: WYCFJOJWTSWEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromoindole-3-carboxamide is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-6-bromo-1H-indole-3-carboxamide

InChI

InChI=1S/C9H8BrN3O/c10-4-1-2-5-6(3-4)13-8(11)7(5)9(12)14/h1-3,13H,11H2,(H2,12,14)

InChI Key

WYCFJOJWTSWEIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide (Reference compound 1-1, 0.60 g, 2.1 mmol) was dissolved in acetic acid (7.0 mL) and toluene (3.5 mL), and the whole was stirred at 90° C. Zinc powder (0.97 g, 15 mmol) was added portionwise to the solution while keeping at 90° C., and then the reaction mixture was stirred at room temperature for 45 minutes. Ice-water (30 mL) was added to the reaction mixture, and the whole was extracted with ethyl acetate (30 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the mixture of the title reference compound (0.17 g) as a brown solid (yield 32%).
Name
2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
compound 1-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.97 g
Type
catalyst
Reaction Step Four
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.